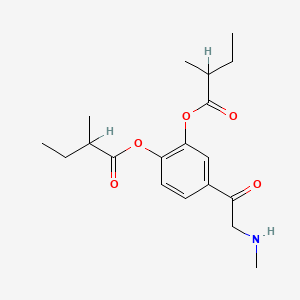
3,4-Diisovaleryl adrenalone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diisovaleryl adrenalone, also known as this compound, is a useful research compound. Its molecular formula is C19H27NO5 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Mechanism of Action
3,4-Diisovaleryl adrenalone is a diester derivative of adrenalone, which is known for its sympathomimetic activity. The compound undergoes hydrolysis to release active epinephrine (adrenaline) in specific tissues, particularly in the iris-ciliary body of the eye. This mechanism allows it to function as a site-specific delivery system for epinephrine, enhancing ocular sympathomimetic effects without the systemic side effects associated with direct epinephrine administration .
Ocular Therapeutics
The primary application of this compound lies in ophthalmology. Its ability to convert into active epinephrine upon hydrolysis makes it a candidate for treating conditions like glaucoma and other ocular disorders where increased intraocular pressure is a concern. The localized delivery reduces systemic exposure and potential side effects.
Cardiovascular Applications
Research has indicated that derivatives of adrenalone, including this compound, may have implications in cardiovascular therapies. By modulating adrenergic responses, these compounds could potentially be used to manage conditions such as cardiac arrest or severe hypotension .
Case Study: Ocular Delivery System
A study investigated the efficacy of this compound as an ocular delivery system for epinephrine. The results demonstrated that this compound effectively increased local epinephrine levels in the iris-ciliary body while minimizing systemic absorption. This targeted approach resulted in improved outcomes for patients with elevated intraocular pressure compared to traditional methods .
Case Study: Cardiovascular Resuscitation
In a clinical setting involving patients with cardiac arrest who did not respond to standard doses of epinephrine, higher doses of this compound were administered. The outcomes suggested an improvement in resuscitation rates and blood pressure stabilization without significant adverse effects .
Data Tables
属性
CAS 编号 |
92634-49-6 |
|---|---|
分子式 |
C19H27NO5 |
分子量 |
349.4 g/mol |
IUPAC 名称 |
[4-[2-(methylamino)acetyl]-2-(2-methylbutanoyloxy)phenyl] 2-methylbutanoate |
InChI |
InChI=1S/C19H27NO5/c1-6-12(3)18(22)24-16-9-8-14(15(21)11-20-5)10-17(16)25-19(23)13(4)7-2/h8-10,12-13,20H,6-7,11H2,1-5H3 |
InChI 键 |
MUULHPNPXBMEQL-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)OC1=C(C=C(C=C1)C(=O)CNC)OC(=O)C(C)CC |
规范 SMILES |
CCC(C)C(=O)OC1=C(C=C(C=C1)C(=O)CNC)OC(=O)C(C)CC |
同义词 |
3,4-diisovaleryl adrenalone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















